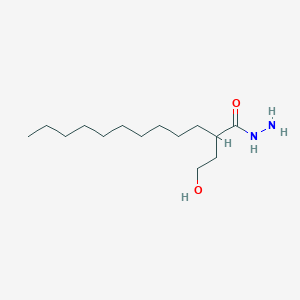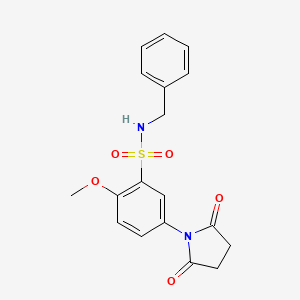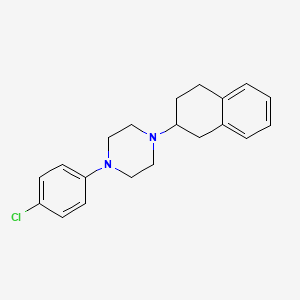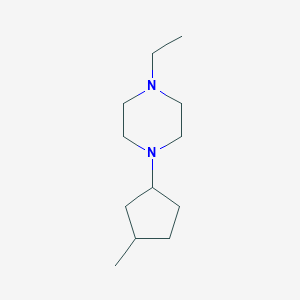
2-(2-hydroxyethyl)dodecanohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-hydroxyethyl)dodecanohydrazide, also known as HEDH, is a chemical compound that has been widely used in scientific research as a reagent for various applications. This compound is a hydrazide derivative that has a hydroxyethyl group attached to a dodecanohydrazide backbone. HEDH has been synthesized using various methods, and its mechanism of action has been studied extensively.
作用機序
The mechanism of action of 2-(2-hydroxyethyl)dodecanohydrazide is not fully understood. However, it is believed that the hydroxyethyl group attached to the dodecanohydrazide backbone enables 2-(2-hydroxyethyl)dodecanohydrazide to form hydrogen bonds with other molecules, thereby facilitating its reactivity. 2-(2-hydroxyethyl)dodecanohydrazide is also believed to undergo nucleophilic addition reactions with carbonyl compounds, resulting in the formation of stable hydrazones.
Biochemical and Physiological Effects
2-(2-hydroxyethyl)dodecanohydrazide has not been extensively studied for its biochemical and physiological effects. However, it has been reported that 2-(2-hydroxyethyl)dodecanohydrazide can inhibit the growth of certain bacterial strains, including Escherichia coli and Staphylococcus aureus. 2-(2-hydroxyethyl)dodecanohydrazide has also been shown to have anti-inflammatory properties, reducing the production of pro-inflammatory cytokines in vitro.
実験室実験の利点と制限
2-(2-hydroxyethyl)dodecanohydrazide has several advantages for lab experiments, including its high purity and reactivity. 2-(2-hydroxyethyl)dodecanohydrazide is also stable under a wide range of conditions, making it suitable for various applications. However, 2-(2-hydroxyethyl)dodecanohydrazide has some limitations, including its cost and potential toxicity. 2-(2-hydroxyethyl)dodecanohydrazide should be handled with care, as it can cause skin and eye irritation.
将来の方向性
There are several future directions for the research and development of 2-(2-hydroxyethyl)dodecanohydrazide. One possible direction is the synthesis of 2-(2-hydroxyethyl)dodecanohydrazide derivatives with improved properties, such as increased reactivity or reduced toxicity. Another direction is the investigation of the biochemical and physiological effects of 2-(2-hydroxyethyl)dodecanohydrazide in vivo, including its potential as an anti-inflammatory agent. 2-(2-hydroxyethyl)dodecanohydrazide can also be explored for its potential use in drug delivery systems, as a crosslinking agent for tissue engineering, and as a reagent for the detection of other biomolecules.
Conclusion
In conclusion, 2-(2-hydroxyethyl)dodecanohydrazide is a versatile compound that has been widely used in scientific research for various applications. Its synthesis method has been well established, and its mechanism of action has been studied extensively. 2-(2-hydroxyethyl)dodecanohydrazide has several advantages for lab experiments, including its high purity and reactivity, but it also has some limitations, such as its cost and potential toxicity. There are several future directions for the research and development of 2-(2-hydroxyethyl)dodecanohydrazide, including the synthesis of 2-(2-hydroxyethyl)dodecanohydrazide derivatives with improved properties and the investigation of its biochemical and physiological effects in vivo.
合成法
The synthesis of 2-(2-hydroxyethyl)dodecanohydrazide can be achieved using different methods. One of the most common methods is the reaction of dodecanoyl chloride with hydrazine hydrate in the presence of triethylamine, followed by the reaction of the resulting intermediate with ethylene oxide. This method yields 2-(2-hydroxyethyl)dodecanohydrazide with a purity of up to 98%. Other methods include the reaction of dodecanohydrazide with ethylene oxide in the presence of sodium hydroxide, or the reaction of dodecanohydrazide with ethylene chlorohydrin in the presence of potassium hydroxide.
科学的研究の応用
2-(2-hydroxyethyl)dodecanohydrazide has been used in various scientific research applications, including the synthesis of polymeric materials, the preparation of functionalized surfaces, and the modification of biomolecules. 2-(2-hydroxyethyl)dodecanohydrazide has also been used as a reagent for the detection and quantification of aldehydes and ketones in biological samples. In addition, 2-(2-hydroxyethyl)dodecanohydrazide has been used as a crosslinking agent for the preparation of hydrogels and as a surfactant for the preparation of nanoparticles.
特性
IUPAC Name |
2-(2-hydroxyethyl)dodecanehydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H30N2O2/c1-2-3-4-5-6-7-8-9-10-13(11-12-17)14(18)16-15/h13,17H,2-12,15H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANSYTRFIPSHDDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC(CCO)C(=O)NN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Hydroxyethyl)dodecanehydrazide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]-2-(4-chlorophenyl)acetamide](/img/structure/B4883163.png)

![N-{2-[2-(2-chloro-5-methylphenoxy)ethoxy]ethyl}-1-butanamine oxalate](/img/structure/B4883178.png)
![2-{[5-(2-ethylphenoxy)pentyl]amino}ethanol](/img/structure/B4883182.png)

![1-{4-[(2-iodobenzylidene)amino]phenyl}ethanone](/img/structure/B4883193.png)
![methyl 5-[(dimethylamino)sulfonyl]-2-fluorobenzoate](/img/structure/B4883200.png)
![5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-[(5-methyl-3-isoxazolyl)methyl]-2-pyridinamine](/img/structure/B4883219.png)
![1-(cyclohexylmethyl)-6-oxo-N-[2-(1H-pyrazol-1-yl)ethyl]-3-piperidinecarboxamide](/img/structure/B4883223.png)
![N-(3-fluorophenyl)-2-[4-(1-piperidinylsulfonyl)phenoxy]acetamide](/img/structure/B4883228.png)
![N-(3-chloro-4-methylphenyl)-2-({5-[(3-methylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}thio)acetamide](/img/structure/B4883256.png)

![N-(2,6-difluorobenzyl)-1-[(2E)-3-phenyl-2-propen-1-yl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4883268.png)
![ethyl 6-tert-butyl-2-[(methoxycarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4883270.png)